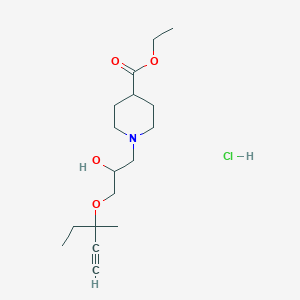

盐酸乙基1-(2-羟基-3-((3-甲基戊-1-炔-3-基)氧基)丙基)哌啶-4-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ethyl piperidine carboxylate derivatives involves various chemical reactions. For instance, the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate is achieved by a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine . Another example is the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, which yields ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities . Additionally, a practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, has been reported .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by various interactions that stabilize their conformations. For example, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate is stabilized by hydrogen bonding and C-H...π interactions . The molecular structure is further supported by X-ray diffraction studies, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ethyl piperidine carboxylate derivatives are diverse. The Knoevenagel condensation reaction is used in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate , while cyclocondensation reactions under ultrasound irradiation are employed for the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates . These reactions demonstrate the versatility of ethyl piperidine carboxylate derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The antimicrobial and antioxidant susceptibilities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate have been evaluated in vitro, indicating potential applications in pharmaceuticals . The high diastereo- and enantioselectivities observed in the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate suggest its utility in producing stereospecific compounds .

科学研究应用

哌啶衍生物的分子和晶体结构: Kuleshova 和 Khrustalev (2000) 的研究探讨了氢吡啶羟基衍生物(包括哌啶衍生物)的分子和晶体结构。他们重点关注了分子在晶体中的构象和堆积,这些构象和堆积受分子内和分子间氢键的影响。这项研究突出了哌啶结构在理解分子缔合和晶体堆积动力学中的重要性 (Kuleshova & Khrustalev, 2000).

哌啶衍生物的微生物还原: Guo 等人 (2006) 对乙基 1-苄基-3-氧代哌啶-4-羧酸酯的微生物还原进行了研究。他们的研究发现,某些微生物可以产生该化合物的羟基酯,具有很高的非对映选择性和对映选择性。这项研究提供了对哌啶衍生物生物合成和修饰的潜力的见解 (Guo et al., 2006).

哌嗪取代喹诺酮的合成: Fathalla 和 Pazdera (2017) 详细介绍了一种合成哌嗪取代喹诺酮的方法,这对于药理应用非常重要。这项研究展示了哌啶化合物在创建具有潜在药用价值的新型化学结构方面的多功能性 (Fathalla & Pazdera, 2017).

哌啶衍生物的抗癌特性: Rehman 等人 (2018) 的一项研究合成了带有 4-哌啶基-1,3,4-恶二唑的丙酰胺衍生物,并评估了它们作为抗癌剂。这表明哌啶衍生物在肿瘤学中具有潜在的治疗应用 (Rehman et al., 2018).

(2,4-二氟苯基)哌啶基化合物的合成: 郑锐 (2010) 的研究涉及 (2,4-二氟苯基)(哌啶-4-基)甲酮盐酸盐的合成,展示了创建特定哌啶结构的化学合成途径 (Zheng Rui, 2010).

属性

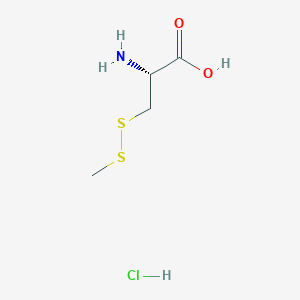

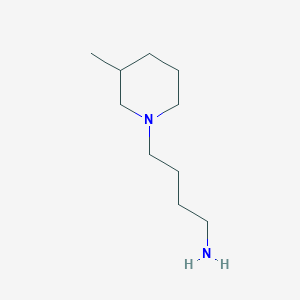

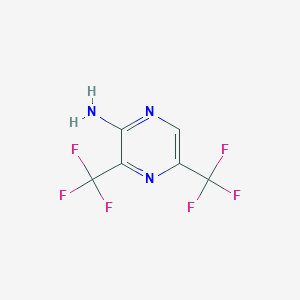

IUPAC Name |

ethyl 1-[2-hydroxy-3-(3-methylpent-1-yn-3-yloxy)propyl]piperidine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO4.ClH/c1-5-17(4,6-2)22-13-15(19)12-18-10-8-14(9-11-18)16(20)21-7-3;/h1,14-15,19H,6-13H2,2-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVHOZZELVBJGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)OCC(CN1CCC(CC1)C(=O)OCC)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2504250.png)

![N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2504269.png)